molecular formula C14H15N3O B12568588 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- CAS No. 595560-82-0

1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)-

Cat. No.: B12568588
CAS No.: 595560-82-0
M. Wt: 241.29 g/mol
InChI Key: WIAQUEQIZXWZCB-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- is a compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of a methoxy-naphthalenyl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxy-1-naphthaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. Reaction conditions often involve the use of catalysts such as erbium triflate and solvents like ethanol or methanol . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Cyclization: Cyclization reactions can be facilitated by acidic or basic conditions, leading to the formation of fused ring systems.

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- can be compared with other imidazole derivatives such as:

The uniqueness of 1H-Imidazol-2-amine, 4,5-dihydro-N-(2-methoxy-1-naphthalenyl)- lies in its specific structural features and the presence of the methoxy-naphthalenyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

595560-82-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-(2-methoxynaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C14H15N3O/c1-18-12-7-6-10-4-2-3-5-11(10)13(12)17-14-15-8-9-16-14/h2-7H,8-9H2,1H3,(H2,15,16,17)

InChI Key

WIAQUEQIZXWZCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)NC3=NCCN3

Origin of Product

United States

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